The synthesis of Gilmelisib involves several key steps that utilize established organic chemistry techniques. A notable retrosynthetic analysis proposed by SynAsk, a platform leveraging machine learning for organic synthesis, outlines a seven-step synthetic route to produce Gilmelisib. This method includes:
The proposed synthetic route emphasizes cost-effectiveness and accessibility of starting materials, making it practical for further development and optimization .
Gilmelisib's molecular formula is identified as C₁₄H₁₈ClN₃O₃. The compound features a complex structure that includes:
The three-dimensional structure of Gilmelisib allows it to effectively bind to the PIK3Cα enzyme, inhibiting its activity and thus interfering with cancer cell proliferation .
Gilmelisib undergoes various chemical reactions during its synthesis and potential metabolic processes:
Understanding these reactions provides insights into optimizing synthesis routes and predicting metabolic pathways within biological systems .
Gilmelisib functions by selectively inhibiting the PIK3Cα enzyme, which plays a crucial role in the phosphoinositide signaling pathway that regulates cell growth, survival, and metabolism. The mechanism involves:
Data from preclinical studies indicate that Gilmelisib effectively reduces tumor growth in models harboring PIK3Cα mutations .
The physical and chemical properties of Gilmelisib are critical for its formulation and therapeutic efficacy:
These properties are essential for determining appropriate dosing regimens and formulation strategies .
Gilmelisib's primary application lies within scientific research focused on cancer therapeutics. Its selective inhibition of PIK3Cα positions it as a promising candidate for:
The ongoing research into Gilmelisib underscores its significance in advancing targeted cancer therapies, reflecting a broader trend towards precision medicine in oncology .
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: